
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, any common or trade names, its molecular formula, and its purpose or role in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Receptor Binding Studies and Imaging Agents
- The compound has been explored for its binding affinity to sigma-2 receptors, indicating its potential as a ligand for studying receptor profiles in vitro. Radiolabeled analogues of benzamide derivatives have shown promise in positron emission tomography (PET) imaging studies to assess the sigma-2 receptor status of solid tumors, underscoring the compound's utility in cancer research and diagnostics (Xu et al., 2005).
Synthesis of Novel Compounds
- The synthesis of various benzamide derivatives has been a focal point of research, aiming at the development of compounds with potential analgesic, anti-inflammatory, antimicrobial, and antipsychotic activities. For instance, novel pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and screened for their analgesic activity, revealing some compounds with promising profiles (Saad et al., 2011).
Antineoplastic and Enzyme Inhibition Studies
- Quinazoline derivatives have been synthesized and evaluated for their antineoplastic and enzyme inhibition properties, demonstrating the compound's potential in the development of new cancer therapies and as a tool in biochemical research (Markosyan et al., 2010).
Pharmacological and Structure-Activity Relationships
- Research has also delved into understanding the structure-activity relationships (SAR) of benzamide derivatives, facilitating the design of molecules with enhanced pharmacological profiles for treating various conditions, including mental health disorders (Norman et al., 1996).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.
Propriétés
Numéro CAS |
899915-60-7 |
|---|---|
Nom du produit |
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Formule moléculaire |
C38H40N4O3 |
Poids moléculaire |
600.763 |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43) |
Clé InChI |
HCNWKWWJCRCJHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



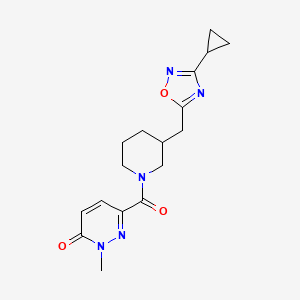
![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)
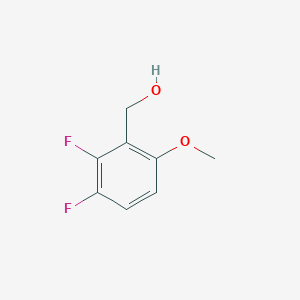
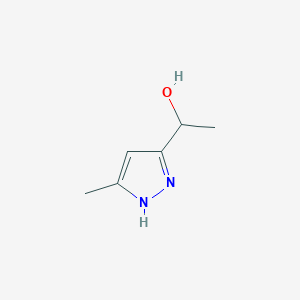
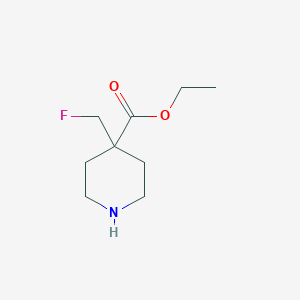
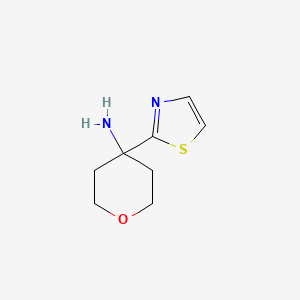
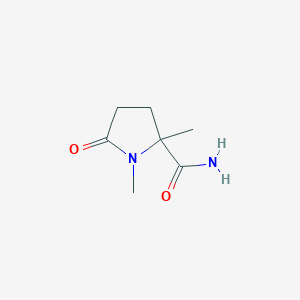
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)
![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)
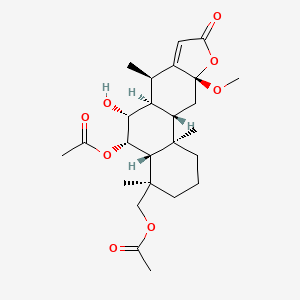
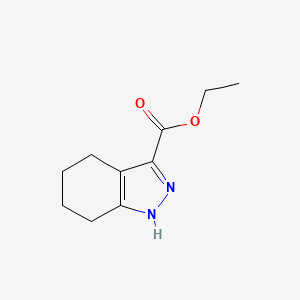
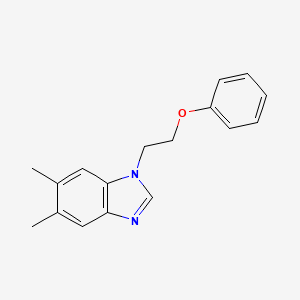
![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)